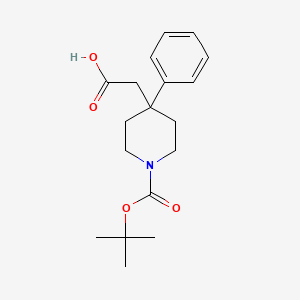

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid

描述

Overview of Piperidine Derivatives and Their Role in Medicinal Chemistry

The therapeutic versatility of piperidine derivatives manifests across diverse pharmacological categories, encompassing selective serotonin reuptake inhibitors such as paroxetine, stimulants and nootropics including methylphenidate and ethylphenidate, histamine receptor antagonists like loratadine, antipsychotic medications including haloperidol and risperidone, opioids such as fentanyl and its analogs, and vasodilators like minoxidil. This extensive pharmacological spectrum demonstrates the remarkable adaptability of the piperidine scaffold to various therapeutic targets and mechanisms of action.

The biological activities associated with piperidine derivatives extend beyond traditional pharmaceutical applications to include antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. Recent research has highlighted the potential of piperidine-containing compounds as monoamine oxidase inhibitors, with structure-activity relationship studies revealing that specific substitution patterns on the piperidine ring can modulate selectivity between monoamine oxidase A and monoamine oxidase B enzymes. These findings emphasize the continued relevance of piperidine derivatives in contemporary drug discovery efforts.

Table 1: Major Pharmaceutical Classes Containing Piperidine Derivatives

| Therapeutic Category | Representative Compounds | Primary Indications |

|---|---|---|

| Selective Serotonin Reuptake Inhibitors | Paroxetine | Depression, Anxiety Disorders |

| Stimulants and Nootropics | Methylphenidate, Ethylphenidate | Attention Deficit Hyperactivity Disorder |

| Histamine Receptor Antagonists | Loratadine | Allergic Reactions |

| Antipsychotic Medications | Haloperidol, Risperidone, Droperidol | Schizophrenia, Bipolar Disorder |

| Opioid Analgesics | Fentanyl, Pethidine, Loperamide | Pain Management |

| Vasodilators | Minoxidil | Hypertension, Hair Loss |

Historical Context and Emergence as a PROTAC-Linker Candidate

The emergence of piperidine derivatives as linker components in proteolysis targeting chimeras represents a significant evolution in the field of targeted protein degradation. Proteolysis targeting chimeras are hetero-bifunctional molecules comprising two ligands connected by a linker, where one ligand binds to the protein of interest while the other engages an E3 ubiquitin ligase. The linker component, traditionally viewed as a simple spacer element, has evolved to become a critical determinant of degrader efficacy, influencing not only the spatial orientation of the ternary complex but also the overall physicochemical properties of the molecule.

The incorporation of piperidine and piperazine moieties into proteolysis targeting chimera linkers has gained prominence as a strategy to address the solubility challenges inherent in these large molecular weight compounds. The insertion of saturated heterocycles bearing basic centers, such as piperidine rings, provides a dual benefit: increased rigidity compared to flexible alkyl chains and the introduction of a protonable amino group that can enhance aqueous solubility. This approach represents a departure from traditional polyethylene glycol and alkyl-based linkers toward more structurally complex, functionally diverse linking strategies.

Recent comprehensive analyses of proteolysis targeting chimera databases reveal that piperidine motifs appear in approximately 4% of published degrader structures, reflecting their growing acceptance as valuable linker components. The prevalence of these heterocyclic linkers underscores their utility in optimizing the balance between molecular flexibility and rigidity required for effective ternary complex formation. Furthermore, the protonation state of piperidine-containing linkers significantly influences the percentage of protonated species, ranging from 0.1% to 75% depending on the surrounding chemical environment.

Structural Significance: Boc Protection, Phenyl Group, and Acetic Acid Moiety

The structural architecture of 2-(1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)acetic acid incorporates three distinct functional elements that collectively define its chemical behavior and synthetic utility. The tert-butoxycarbonyl protecting group, commonly abbreviated as Boc, represents a cornerstone of modern synthetic chemistry, providing acid-labile protection for amine functionalities. This protecting group demonstrates remarkable stability under basic conditions and resistance to nucleophilic reagents, while remaining readily removable under mild acidic conditions such as trifluoroacetic acid treatment.

The tert-butoxycarbonyl group can be efficiently introduced through reaction with di-tert-butyl dicarbonate under aqueous conditions in the presence of a base such as sodium hydroxide, or alternatively in acetonitrile using 4-dimethylaminopyridine as the base. The versatility of this protecting group strategy has made it indispensable in the synthesis of complex polyfunctional molecules, particularly in peptide chemistry and heterocyclic compound preparation. Recent developments in green chemistry have demonstrated that N-tert-butoxycarbonylation can be accomplished efficiently in water as the primary solvent, reducing environmental impact while maintaining high yields.

The phenyl substituent at the 4-position of the piperidine ring introduces significant structural rigidity and lipophilicity to the molecule. This aromatic system can participate in π-π stacking interactions with complementary aromatic residues in biological targets, potentially enhancing binding affinity and selectivity. The positioning of the phenyl group at the 4-position creates a quaternary carbon center, which further restricts conformational flexibility and may influence the overall three-dimensional shape of the molecule in solution.

The acetic acid moiety provides both a site for further chemical modification and an ionizable functional group that influences the compound's physicochemical properties. The carboxylic acid functionality can participate in hydrogen bonding interactions, serve as a handle for amide bond formation, or be converted to various ester derivatives for prodrug applications. The presence of this acidic group also impacts the overall charge distribution of the molecule, potentially affecting membrane permeability and protein binding characteristics.

Table 2: Structural Components and Their Functional Significance

| Structural Element | Chemical Properties | Synthetic Utility | Biological Relevance |

|---|---|---|---|

| Tert-butoxycarbonyl Group | Acid-labile, Base-stable | Amine protection during synthesis | Potential prodrug functionality |

| 4-Phenylpiperidine Core | Conformationally restricted, Lipophilic | Central scaffold for diversification | π-π interactions with biological targets |

| Acetic Acid Moiety | Ionizable, Hydrogen bond donor/acceptor | Site for amide formation | Influences membrane permeability |

属性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,13-15(20)21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLCYDLZUDCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678172 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644982-20-7 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxalyl Chloride-Mediated Transformation

A notable method involves converting hydroxyl groups into acyl chlorides using oxalyl chloride, followed by coupling with the protected piperidine to form the acetic acid linkage.

Step:

- React tert-butyl 4-hydroxypiperidine-1-carboxylate with oxalyl chloride in dichloromethane at 0°C.

- Stir at ambient temperature for 18 hours.

- Quench with water, extract, and purify to obtain the acyl chloride intermediate.

Alkylation with Bromoacetic Acid Derivatives

Alternatively, alkylation of the nitrogen or carbon centers with bromoacetic acid derivatives under basic conditions can yield the desired acetic acid derivative.

Coupling and Functionalization

The key step involves coupling the acetic acid intermediate with the phenylpiperidine core. This is typically achieved via amide bond formation using coupling reagents such as EDCI or HOBt , which facilitate the formation of stable amide bonds under mild conditions.

- In one method, the protected piperidine derivative is reacted with Boc-glycine using EDCI/HOBt, yielding the intermediate with high efficiency (~78%).

- Deprotection steps involve acid treatment, such as HCl/dioxane, to remove Boc groups, providing access to the free amine for further derivatization.

Protection-Deprotection Techniques

Protection of the nitrogen atom with Boc groups is crucial during multi-step synthesis. The Boc group withstands various reaction conditions but can be cleaved under acidic conditions to reveal the free amine for subsequent reactions.

- Treatment with HCl in dioxane or similar acid solutions at room temperature.

- Ensures selective removal without affecting other functional groups.

Advanced Synthetic Strategies

Recent innovations include employing metallaphotoredox catalysis and multi-step cascade reactions to streamline synthesis, reduce steps, and improve yields. For example, the synthesis of related compounds involves nitration, reduction with hydride reagents, and cyclization steps, which can be adapted for the target compound.

- A process involving nitration of protected intermediates, followed by reduction with sodium borohydride, has been documented to efficiently produce complex piperidine derivatives.

- Use of solvents such as tetrahydrofuran (THF) and toluene, along with washing and crystallization techniques, ensures high purity and yield.

Summary of Key Reaction Conditions and Data

| Step | Reagents | Solvent | Conditions | Yield/Remarks |

|---|---|---|---|---|

| Protection of piperidine nitrogen | Boc2O | Dioxane or dichloromethane | Room temperature, inert atmosphere | Quantitative |

| Formation of acetic acid linkage | Oxalyl chloride | Dichloromethane | 0°C to room temperature, 18 hours | High yield of acyl chloride |

| Coupling with phenylpiperidine | EDCI/HOBt | Dichloromethane or DMF | Room temperature | 78-95% yield |

| Deprotection of Boc | HCl/dioxane | Room temperature | 1-2 hours | Complete removal |

化学反应分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: : Hydrogenation of the piperidine ring can yield dihydropiperidine derivatives.

Substitution: : The phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Catalysts like palladium on carbon or nickel.

Substitution: : Nucleophiles like amines or halides for nucleophilic substitutions.

Major Products Formed

Oxidation: : Phenolic or quinone derivatives.

Reduction: : Saturated piperidine derivatives.

Substitution: : Various substituted phenyl derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Weight : 319.4 g/mol

- Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

- IUPAC Name : 2-(1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)acetic acid

Medicinal Chemistry

The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The piperidine moiety is known for its biological activity, making this compound a candidate for drug development targeting various neurological conditions.

Case Study : Research has indicated that derivatives of piperidine exhibit significant activity against certain types of cancers and neurological disorders. This compound can serve as a precursor for synthesizing more complex analogs with enhanced biological activity.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. The application of this compound in solid-phase peptide synthesis (SPPS) allows chemists to create peptides with specific sequences that may have therapeutic effects.

Data Table: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Solid-phase peptide synthesis | Utilizes Boc protection to facilitate selective reactions. |

| Drug development | Enables the creation of peptides targeting specific receptors. |

Organic Synthesis

In organic synthesis, this compound can be used as an intermediate in the preparation of various organic molecules. Its structure allows for further functionalization, which can lead to the development of novel compounds with unique properties.

Example Reaction : The acetic acid moiety can undergo esterification or amidation reactions to yield various derivatives useful in research and industry.

作用机制

The mechanism by which 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid exerts its effects is primarily through its interactions with biological macromolecules. The piperidine ring offers a framework that can interact with proteins, while the phenyl group enhances hydrophobic interactions. The acetic acid moiety can form hydrogen bonds with active site residues, stabilizing the compound within its target.

相似化合物的比较

Table 1: Key Structural Variations and Properties

*Yield varies based on synthetic route (e.g., 39% for Boc-phenyl derivative in ).

Physicochemical Properties

- pKa: The target compound’s acetic acid group has a predicted pKa ~4.6–4.7, slightly higher than standard carboxylic acids due to electron-withdrawing effects from the Boc group . Non-Boc analogues (e.g., 9a–9d in ) likely exhibit lower pKa values.

- Lipophilicity : Trifluoromethylphenyl () and difluoropiperidine () derivatives show increased logP values, enhancing membrane permeability .

- Thermal Stability : Boc-protected compounds (e.g., Target, ) decompose above 200°C, whereas unprotected analogues (e.g., 9a–9d) may degrade at lower temperatures .

生物活性

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid, also known by its CAS number 644982-20-7, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C18H25NO4, with a molecular weight of 319.4 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H25NO4 |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 644982-20-7 |

| IUPAC Name | This compound |

Pharmacological Targets

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in metabolic processes and neurological pathways. Notably, the compound has been studied for its potential effects on:

- Acetyl-CoA Carboxylases (ACC) : ACCs are crucial in fatty acid metabolism and are considered targets for obesity treatment. Compounds that modulate ACC activity can influence lipid metabolism, making them relevant in metabolic syndrome research .

- Melanin-Concentrating Hormone (MCH) : MCH receptor antagonists have been explored for their anti-obesity effects. The structural characteristics of this compound may position it as a candidate for similar applications .

Toxicological Profile

The safety data sheets indicate that this compound is not classified as harmful by ingestion or skin contact based on available animal models. However, it can cause eye irritation .

Neuropharmacological Studies

In neuropharmacology, compounds with piperidine structures have been shown to exhibit diverse activities, including analgesic and anxiolytic effects. The phenyl substitution in this compound may enhance its binding affinity to certain receptors involved in these pathways .

常见问题

Q. What are the standard synthetic routes for 2-(1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid, and how are key intermediates characterized?

- Methodology : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a piperidine scaffold, followed by functionalization with acetic acid derivatives. For example, analogous compounds like 1-(tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid are synthesized via Boc protection of piperidine precursors, followed by coupling reactions .

- Characterization : Key intermediates are purified via column chromatography and analyzed using nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1H/13C NMR) and mass spectrometry (MS) for molecular weight validation .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Techniques :

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, as seen in quality control protocols for similar Boc-protected piperidine derivatives .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups (e.g., carbonyl stretches from the Boc group at ~1680–1720 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for compounds with labile Boc groups .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Hazard Mitigation : Wear nitrile gloves and goggles due to risks of skin/eye irritation (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .

- Emergency Procedures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Experimental Design : Apply statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading). For instance, central composite designs have been used to optimize similar multi-step syntheses, reducing trial-and-error approaches .

- Case Study : A study on 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid achieved 85% yield by optimizing reaction time (20–50°C for 25 hours) and solvent (1,4-dioxane) .

Q. How can computational methods aid in predicting reaction pathways for synthesizing this compound?

- Computational Tools :

- Quantum Chemical Calculations : Used by ICReDD to model transition states and identify low-energy pathways, reducing experimental iterations .

- Machine Learning : Predicts optimal reaction conditions by training on datasets from analogous Boc-protected compounds .

- Example : Reaction path searches for tert-butyl carbazate derivatives identified tert-butanol as an optimal solvent for minimizing side reactions .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Comparative Analysis :

- Case Study : Discrepancies in melting points for 4-(5-(trifluoromethyl)pyrid-2-yl)benzoic acid were resolved by standardizing recrystallization solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。